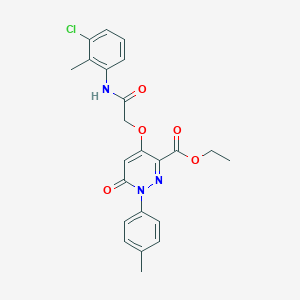
Ethyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound appears to be a complex organic molecule that contains several functional groups, including an ethyl ester, an amine, and a pyridazine ring. These functional groups could potentially participate in various chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each targeting a different functional group. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis route.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has an ester group (-COO-) and an amine group (-NH2), both of which are common in organic chemistry and biochemistry.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amine group could participate in acid-base reactions, the ester group could undergo hydrolysis, and the pyridazine ring might be involved in electrophilic aromatic substitution reactions or other ring-specific reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups like the amine and ester could make it somewhat soluble in water, while the large number of carbon atoms might make it soluble in organic solvents.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research on the compound Ethyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate and similar compounds has shown potential applications in various fields, including antimicrobial activity. For instance, a study on the synthesis and antimicrobial activity of novel compounds derived from Ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate demonstrated the potential for creating compounds with significant antimicrobial properties. This research involved the transformation of the starting compound through several chemical reactions, resulting in compounds that were tested for their antimicrobial efficacy (K. Ravindra, H. Vagdevi, V. Vaidya, 2008).
Herbicidal Activities
Another application of related chemical structures is in the field of agriculture, specifically as herbicidal agents. A study on 4-(3-Trifluoromethylphenyl)pyridazine derivatives, which share a similar complexity in their chemical structure, highlighted their development and evaluation for herbicidal activities. Starting from ethyl 2-(3-trifluoromethylphenyl)acetate, novel derivatives were synthesized and tested, showing promising results in inhibiting chlorophyll at very low concentrations and exhibiting potent herbicidal activity against certain plants (Han Xu et al., 2008).
Antioxidant Properties
The compound and its derivatives have also been explored for their antioxidant properties. Research into the synthesis, characterization, and in vitro pharmacological screening of 3, 4-Dihydropyrimidin-2-one derivatives, including reactions of similar ethyl compounds, indicated potential antioxidant activity. The study demonstrated that some synthesized compounds exhibited significant antimicrobial and antioxidant activities, suggesting their potential application in developing new therapeutic agents (B. Dey et al., 2022).
Corrosion Inhibition
Moreover, compounds structurally related to Ethyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate have been investigated as corrosion inhibitors for industrial applications. A study on pyranpyrazole derivatives showed their effectiveness in inhibiting corrosion on mild steel, a common concern in the industrial pickling process. The research provided insights into the molecular interactions between the inhibitors and metal surfaces, supporting the development of more efficient corrosion inhibitors (P. Dohare et al., 2017).
Safety And Hazards
As with any chemical, handling this compound would require appropriate safety precautions. Without specific information, it’s hard to comment on its toxicity or other hazards.
Orientations Futures
Future research on this compound could involve studying its synthesis, reactivity, and potential applications. If it’s a novel compound, initial studies might focus on its synthesis and basic properties.
Please note that these are general comments based on the compound’s structure, and the actual properties and behavior of the compound could vary. For accurate information, experimental data and studies are needed.
Propriétés
IUPAC Name |
ethyl 4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O5/c1-4-31-23(30)22-19(12-21(29)27(26-22)16-10-8-14(2)9-11-16)32-13-20(28)25-18-7-5-6-17(24)15(18)3/h5-12H,4,13H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPPWBIKQPZNBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C(=CC=C2)Cl)C)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2456805.png)
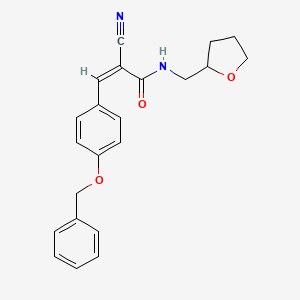
![3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole](/img/structure/B2456814.png)
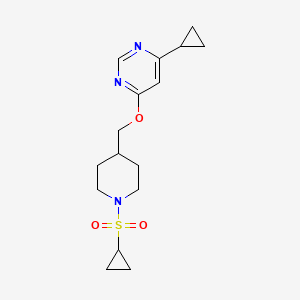
![N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2456816.png)
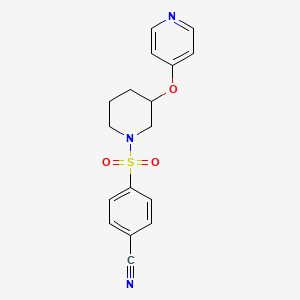
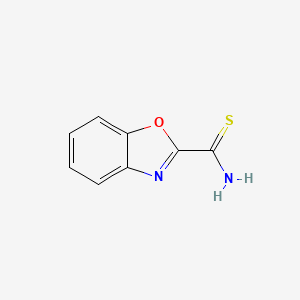
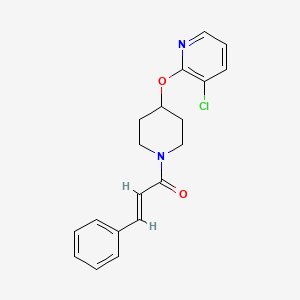

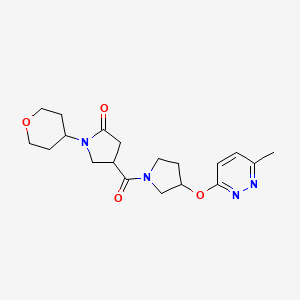
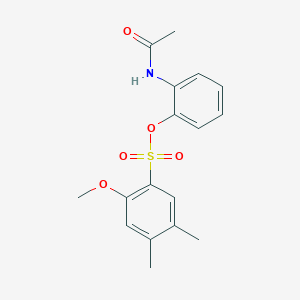
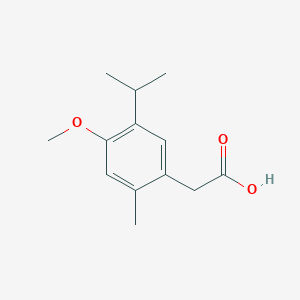
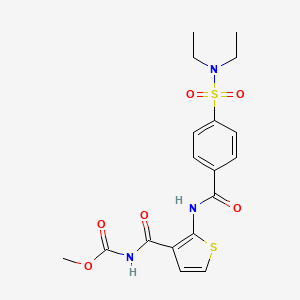
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2456828.png)